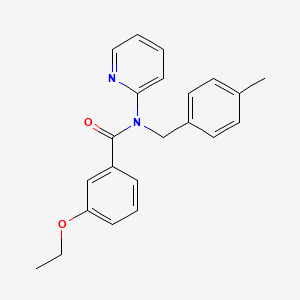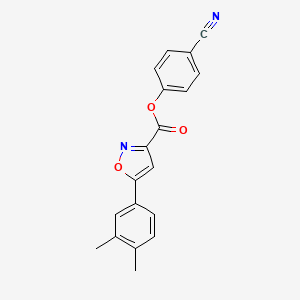![molecular formula C20H30N2O3 B11363815 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11363815.png)
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a phenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 3-methylphenol with an appropriate halogenating agent (e.g., bromine) to form 3-methylphenyl bromide.
Nucleophilic substitution: The reaction of 3-methylphenyl bromide with sodium phenoxide to form 3-methylphenoxybenzene.
Formation of the morpholine intermediate: The reaction of cyclohexylamine with morpholine in the presence of a suitable catalyst to form N-(morpholin-4-yl)cyclohexylamine.
Coupling reaction: The reaction of 3-methylphenoxybenzene with N-(morpholin-4-yl)cyclohexylamine in the presence of a coupling agent (e.g., EDCI) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium phenoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
2-(3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of the morpholine ring and cyclohexyl group also contributes to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H30N2O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C20H30N2O3/c1-17-6-5-7-18(14-17)25-15-19(23)21-16-20(8-3-2-4-9-20)22-10-12-24-13-11-22/h5-7,14H,2-4,8-13,15-16H2,1H3,(H,21,23) |
Clé InChI |
ZXKFMHGMBPCGIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363737.png)
![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11363745.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B11363750.png)
![N-(4-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11363751.png)
![2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11363759.png)
![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B11363760.png)
![Methyl 4-[(5-phenylisoxazol-3-yl)carbonylamino]benzoate](/img/structure/B11363767.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11363774.png)
![Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11363777.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11363786.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11363787.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363810.png)
